BMS-911543
概述
描述
BMS-911543 是一种口服、选择性的小分子Janus 激酶 2 (JAK2) 抑制剂。 它在依赖于 JAK2 信号传导的细胞系和体内模型中显示出有效的抗增殖和药效作用 。 这种化合物在治疗骨髓增生异常肿瘤,如真性红细胞增多症和骨髓纤维化方面尤为重要 。
科学研究应用
BMS-911543 已经对其在治疗骨髓增生异常肿瘤方面的潜力进行了广泛研究。 它在临床试验中显示出可喜的结果,尤其是在患有 JAK2 V617F 阳性真性红细胞增多症和骨髓纤维化的患者中 。 该化合物选择性抑制 Janus 激酶 2 的能力使其成为研究了解和治疗由异常 JAK2 信号传导驱动的疾病的宝贵工具 。
作用机制
BMS-911543 通过选择性抑制 Janus 激酶 2 发挥作用,Janus 激酶 2 是一种参与细胞因子信号转导的非受体酪氨酸激酶。 这种抑制会破坏 JAK/STAT 信号通路,导致依赖于 JAK2 信号传导的细胞增殖和存活减少 。 该化合物在 Janus 激酶家族中表现出高选择性,对 Janus 激酶 1、Janus 激酶 3 和酪氨酸激酶 2 的活性很小 。
准备方法
BMS-911543 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。 该化合物在体外实验中以 10 毫摩尔浓度的储存液形式制备于二甲基亚砜中,或在体内实验中以 20% 柠檬酸盐和 80% 聚乙二醇 400 的载体形式制备 。 详细的合成路线和工业生产方法是专有的,未公开。
化学反应分析
BMS-911543 经历各种化学反应,主要涉及其与 Janus 激酶 2 的相互作用。 它在 Janus 激酶家族中表现出高选择性,在依赖于其他 Janus 激酶家族途径的细胞中显示出最小的活性 。 该化合物的主要反应包括抑制外周血单核细胞中 JAK/STAT 信号通路活性 。
相似化合物的比较
与其他 Janus 激酶抑制剂相比,BMS-911543 对 Janus 激酶 2 的高选择性是独特的。 类似的化合物包括鲁索利替尼、费达替尼和莫米替尼,它们也靶向 Janus 激酶 2,但可能对其他 Janus 激酶家族成员具有更广泛的活性 。 This compound 对 Janus 激酶 2 的特异性使其成为研究该激酶在各种疾病中特定作用的宝贵工具 。
属性
IUPAC Name |
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINBYQJBYJGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155403 | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271022-90-2 | |
Record name | BMS-911543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-911543 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-911543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the primary molecular target of BMS-911543?
A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2). [, , , ]
Q2: How does this compound interact with JAK2 and what are the downstream effects?
A2: this compound acts as a reversible inhibitor of JAK2, binding to its ATP-binding site. [, ] This binding prevents the JAK/STAT signaling cascade, which is typically activated by JAK2 phosphorylation. Inhibiting this pathway leads to decreased phosphorylation of STAT3 and STAT5, impacting tumor cell proliferation and survival. [, , , , ]
Q3: Does this compound demonstrate selectivity towards JAK2 compared to other JAK family members?
A3: Yes, this compound displays significant selectivity for JAK2 over other JAK family kinases. It exhibits over 65-fold selectivity against TYK2, 74-fold selectivity against JAK3, and 350-fold selectivity against JAK1. [, ] This selectivity is crucial to minimize immunosuppressive effects associated with inhibiting other JAK family members involved in immune function. []
Q4: What is the molecular formula of this compound?
A4: While the provided abstracts do not explicitly state the molecular formula, they describe this compound as a complex pyrrolopyridine. [, ]
Q5: Can you describe the synthetic route for this compound?
A5: The synthesis of this compound leverages a key nickel-mediated cyclization step to construct the functionalized 1H-pyrrolo[2,3-b]pyridine core. This core is synthesized from ethyl 4-bromo-1H-pyrrole-2-carboxylate in eight steps with a 29% overall yield. [] A palladium-catalyzed C-H functionalization efficiently couples the pyrrole and imidazole fragments. [] The final amide bond formation involves reacting the acid chloride of a carboxylic acid intermediate with dicyclopropylamine. []
Q6: What modifications were made to the chemical structure during the development of this compound?
A6: During the development of this compound, researchers addressed metabolic liabilities observed in earlier dialkylthiazole compounds like compound 1. Guided by X-ray crystallography and ADME data, they introduced C-4 heterocycles to improve the compound's properties. []
Q7: What cell lines have been used to study the effects of this compound in vitro?
A7: this compound has shown efficacy in various in vitro settings, particularly against cell lines with JAK2 dependency. These include:
- Mutated JAK2-expressing cell lines: Demonstrated potent anti-proliferative and pharmacodynamic effects. [, ]
- Primary progenitor cells from JAK2V617F-positive myeloproliferative disease (MPD) patients: Exhibited increased anti-proliferative response compared to cells from healthy volunteers. [, ]
- Ba/F3 cells expressing the ATF7IP-JAK2 fusion: Used to model JAK2-rearranged B-cell acute lymphoblastic leukemia (B-ALL) and study resistance mechanisms. []
Q8: Has this compound been tested in animal models of disease?
A8: Yes, this compound has been evaluated in several in vivo models:
- JAK2-pSTAT signaling models: Demonstrated significant activity across multiple species (mouse, rat, dog, monkey) with sustained pathway suppression after a single oral dose. []
- JAK2V617F-expressing SET-2 xenograft model: Showed efficacy in a dose-dependent manner. [, ]
- Murine retroviral transduction – transplantation model of JAK2V617F MPN: Showed limited efficacy in modulating red blood cell parameters despite reducing white blood cell counts. []
- Genetically engineered pancreatic cancer mouse model (KPC-Brca1 mice): Treatment reduced tumor burden, decreased Ki67+ cells, and increased median survival. []
Q9: What are the key findings from the in vivo studies?
A9: In vivo studies highlighted several important aspects of this compound:
- JAK2 pathway inhibition: Consistent with in vitro data, this compound effectively suppressed JAK2-pSTAT signaling across multiple species. []
- Anti-tumor activity: The compound demonstrated efficacy in a JAK2V617F-expressing xenograft model and a genetically engineered pancreatic cancer model. [, , ]
- Limited efficacy in certain models: In a murine model of JAK2V617F MPN, this compound had minimal impact on red blood cell parameters, suggesting JAK2 inhibition alone might be insufficient for effective disease control in this context. []
Q10: What clinical trials have been conducted with this compound?
A10: A multicenter phase 1/2a study investigated this compound in patients with myelofibrosis (MF). [] The trial aimed to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy.
Q11: What is known about the pharmacokinetics of this compound?
A11: this compound demonstrated dose-dependent and time-dependent nonlinear pharmacokinetics in first-in-human studies. [] Factors contributing to this nonlinearity include:
- Low solubility []
- CYP1A2 enzyme saturation []
- CYP1A2 time-dependent inhibition (TDI) []
- CYP1A2 induction []
Q12: How does this compound impact JAK/STAT signaling activity in vivo?
A12: this compound effectively inhibits JAK/STAT pathway signaling in peripheral blood mononuclear cells. [] It also modulates several soluble proteins in the blood, including IL-6, EPO, and leptin. []
Q13: Have any resistance mechanisms to this compound been identified?
A13: Yes, research using the ATF7IP-JAK2 Ba/F3 cell line model identified three JAK2 kinase domain mutations conferring resistance to this compound and other type I JAK inhibitors: []
- JAK2 p.Y931C: This mutation disrupts a critical hydrogen bond, potentially reducing inhibitor binding affinity. []
- JAK2 p.L983F: This mutation sterically hinders inhibitor binding. []
- JAK2 p.G993A: This novel mutation likely alters DFG-loop dynamics and stabilizes the JAK2 activation loop, potentially affecting inhibitor interaction. []
Q14: Has this compound shown any activity against ST2 receptor/IL-1 receptor-like 1 (ST2)?
A14: While this compound is primarily known as a JAK2 inhibitor, one study utilizing network pharmacology and molecular docking prediction identified it as a potential ST2 receptor inhibitor. [] Further research is needed to confirm this finding and investigate its implications for diseases involving the IL-33/ST2 pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。